molecular formula C28H54NO10P B12380303 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine

Cat. No.: B12380303
M. Wt: 595.7 g/mol
InChI Key: GEUVQGBCEQLWKK-RUZDIDTESA-N
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Description

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine (PSGPC) is a modified glycerophospholipid characterized by a palmitoyl group at the sn-1 position and a succinyl moiety at the sn-2 position of the glycerol backbone. Structurally, the succinyl group introduces a dicarboxylic acid, conferring a net negative charge under physiological conditions. This compound accumulates at oxidative stress sites in vivo and acts as a high-affinity ligand for class B scavenger receptors, particularly CD36 and SR-BI . PSGPC is implicated in tumor apoptosis and is elevated in malignant biliary strictures, making it a biomarker of oxidative damage and pathological inflammation .

Properties

Molecular Formula

C28H54NO10P

Molecular Weight

595.7 g/mol

IUPAC Name

[(2R)-2-(3-carboxypropanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H54NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(32)36-23-25(39-28(33)20-19-26(30)31)24-38-40(34,35)37-22-21-29(2,3)4/h25H,5-24H2,1-4H3,(H-,30,31,34,35)/t25-/m1/s1

InChI Key

GEUVQGBCEQLWKK-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via sn-Glycerophosphocholine (GPC) Derivatization

The most widely reported method involves a two-step process starting with sn-glycerophosphocholine (GPC). In the first step, GPC is selectively acylated at the sn-1 position with palmitic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This yields 1-palmitoyl-sn-glycero-3-phosphocholine (1-PA GPC) with minimal acyl migration. The second step conjugates 7-dehydrocholesterol hemisuccinate (7-DHC HS) to the sn-2 position via Steglich esterification, forming the final product.

Critical Parameters :

  • Acyl Migration Mitigation : Using sodium cyanoborohydride (NaBH$$3$$CN) instead of NaBH$$4$$ during intermediate reduction prevents regioisomer formation, ensuring 100% purity of 1,3-dipalmitoylglycerol.
  • Yield Optimization : The first step achieves 67% yield for 1,3-dipalmitoyloxypropan-2-one, while the second step attains 78–86% yield after flash chromatography.

Direct Conjugation of Succinyl Linkers to Preformed Phospholipids

An alternative approach modifies preformed phospholipids. 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC) is reacted with succinic anhydride under basic conditions. The hydroxyl group at sn-2 undergoes nucleophilic attack, forming a succinyl ester. This method simplifies purification but risks over-succinylation at other reactive sites.

Key Data :

Parameter Value Source
Reaction Temperature 25°C
Catalyst Triethylamine (TEA)
Yield 51–61%

Enzymatic Synthesis Using Lipases

Though less common, immobilized lipases (e.g., Candida antarctica Lipase B) catalyze regioselective acylation of GPC. Palmitic acid is introduced at sn-1, followed by succinylation at sn-2 in organic solvents. This method is eco-friendly but limited by enzyme stability and lower yields (~45%).

Advantages :

  • Avoids harsh reagents (e.g., DCC).
  • Compatible with green chemistry principles.

Large-Scale Flow Synthesis

Recent advances employ continuous flow systems for scalability. Phosphorylcholine tetraethylammonium salt reacts with (R)-(-)-3-chloro-1,2-propanediol under pressurized conditions, followed by palmitoylation and succinylation. This method reduces reaction time from days to hours and improves reproducibility.

Performance Metrics :

  • Throughput : 95% conversion in Step 1; 79% in Step 2.
  • Purity : >98% by HPLC.

Analytical Validation of Synthesis

Successful synthesis is confirmed via:

  • NMR Spectroscopy :
    • $$^1$$H NMR: Palmitoyl methyl protons at 0.88 ppm; succinyl protons at 2.31–2.42 ppm.
    • $$^{13}$$C NMR: Carbonyl carbons of palmitate (173.3 ppm) and succinate (171.6–172.1 ppm).
  • Mass Spectrometry : HRMS confirms molecular ion [M+H]$$^+$$ at m/z 595.7.

Challenges and Solutions

  • Acyl Migration :
    • Cause : Base-catalyzed shifts during esterification.
    • Solution : Use NaBH$$_3$$CN for reduction and low-temperature reactions (<5°C).
  • Purification Complexity :
    • Cause : Co-elution of regioisomers.
    • Solution : Gradient elution with hexane:DCM (35:65) on silica gel.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Two-Step Chemical 78% >99% Moderate $$
Enzymatic 45% 95% Low $$$
Flow Synthesis 79% 98% High $$

Chemical Reactions Analysis

Hydrolysis Reactions

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine can undergo hydrolysis through the action of phospholipases, leading to the formation of lysolipids and free fatty acids. The primary enzyme involved is phospholipase A1, which preferentially hydrolyzes the ester bond at the sn-1 position, resulting in lysophosphatidylcholine .

Acyl Migration

During synthesis or storage, acyl migration may occur, where acyl groups shift between the sn-1 and sn-2 positions. This phenomenon can lead to the formation of regioisomers, which may have different biological activities. For example, studies have demonstrated that minor signals in NMR spectra indicate such migration events during synthesis processes .

Reactions with Biological Molecules

This compound can interact with various biological molecules, influencing cellular signaling pathways. It has been shown to act as a ligand for certain receptors involved in inflammation and immune responses .

  • Spectroscopic Characterization

The characterization of this compound typically employs several spectroscopic techniques:

TechniqueKey Findings
NMR Spectroscopy Distinct chemical shifts for protons at different positions on the glycerol backbone indicate structural integrity and confirm the presence of succinyl groups .
Mass Spectrometry Provides molecular weight confirmation and helps identify fragmentation patterns associated with hydrolysis products .
Infrared Spectroscopy Identifies functional groups present in the compound, confirming ester linkages and phosphate moieties .
  • Applications and Implications

The unique structure of this compound makes it a candidate for various applications:

  • Drug Delivery Systems : Its ability to form liposomes makes it suitable for encapsulating drugs for targeted delivery.

  • Biological Research : Used as a model compound to study lipid metabolism and membrane dynamics.

  • Therapeutics : Potential use in anti-inflammatory therapies due to its interactions with immune signaling pathways.

This compound is a versatile phospholipid with significant implications in both research and therapeutic applications. Understanding its chemical reactions, synthesis pathways, and biological interactions is critical for harnessing its full potential in biomedical fields.

The ongoing research into its properties continues to reveal new insights into lipid chemistry and its role in cellular processes. Further exploration into its applications could lead to advancements in drug delivery technologies and therapeutic strategies against various diseases.

Scientific Research Applications

Drug Delivery Systems

Amphiphilic Nature
The amphiphilic characteristics of 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine allow it to form liposomes and nanoparticles, which are crucial for targeted drug delivery. These structures can encapsulate hydrophilic and hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

Case Study: Liposomal Formulations
Research has demonstrated that liposomes made from this compound can improve the delivery of anticancer drugs, resulting in increased accumulation in tumor tissues while minimizing systemic toxicity. For instance, a study showed that liposomal formulations incorporating this phospholipid significantly enhanced the therapeutic index of doxorubicin in murine models of cancer .

Biomarker Studies

Role as a Biomarker
this compound has been identified as a potential biomarker in various disease states, particularly in metabolic disorders and inflammation. Its interaction with the CD36 receptor is significant for lipid metabolism and immune responses.

Research Findings
A study indicated that elevated levels of this compound correlate with increased inflammatory markers in patients with metabolic syndrome, suggesting its utility in monitoring disease progression .

Modulation of Cellular Signaling

Influence on Cell Signaling Pathways
This compound can modulate various signaling pathways related to inflammation and lipid uptake through its interactions with specific receptors such as CD36. Its ability to influence cellular uptake mechanisms makes it a valuable tool for studying metabolic diseases.

Experimental Evidence
In vitro studies have shown that treatment with this compound leads to the activation of signaling pathways associated with cell migration and proliferation, highlighting its potential role in cancer research .

Membrane Dynamics Research

Impact on Membrane Properties
The unique structural features of this compound allow researchers to study membrane dynamics more effectively. Its incorporation into model membranes can alter fluidity and permeability, providing insights into membrane-related processes.

Case Study: Membrane Fluidity Analysis
A comparative study assessed the effect of this compound on membrane fluidity using fluorescence recovery after photobleaching (FRAP) techniques. Results indicated that membranes containing this phospholipid exhibited altered dynamics compared to those composed solely of traditional phospholipids .

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine involves its interaction with scavenger receptors class B, such as CD36 and SR-BI. These receptors recognize oxidized phospholipids, leading to the activation of signaling pathways involved in oxidative stress response and apoptosis .

Comparison with Similar Compounds

Structural Differences

The sn-2 substituent distinguishes PSGPC from other phosphatidylcholines (Table 1):

Compound Name sn-2 Substituent Molecular Formula Molecular Weight Key Structural Feature
PSGPC Succinyl (dicarboxylic) C₂₇H₅₂NO₁₀P 582.7 g/mol Oxidized, negatively charged
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) Oleoyl (monounsaturated) C₄₂H₈₂NO₈P 760.1 g/mol Membrane fluidity modulator
1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine Docosahexaenoyl (DHA, PUFA) C₄₆H₈₀NO₈P 806.1 g/mol High polyunsaturation, membrane curvature
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC) Hydroxyl C₂₄H₅₀NO₇P 496.6 g/mol Single acyl chain, signaling mediator
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine Linoleoyl (diunsaturated) C₄₂H₇₈NO₈P 756.0 g/mol Essential fatty acid incorporation

Table 1 : Structural comparison of PSGPC with similar phosphatidylcholines .

Key Research Findings

PSGPC vs. Oxidized Phospholipids :

  • PSGPC shares functional similarities with oxidized phosphatidylcholines (oxPCs) but exhibits unique receptor-binding specificity due to its succinyl group .

Membrane Dynamics: Unlike PSGPC, POPC and DHA-containing analogs maintain membrane integrity under non-oxidative conditions .

Therapeutic Potential: PSGPC’s role in apoptosis contrasts with Lyso-PC’s pro-inflammatory effects, highlighting divergent biological outcomes despite structural parallels .

Biological Activity

1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine (PSGPC) is a glycerophospholipid derivative that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and cell signaling. This article aims to provide a comprehensive overview of the biological activity of PSGPC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PSGPC consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and a succinyl group at the sn-2 position. Its molecular formula is C19_{19}H36_{36}N1_{1}O6_{6}P, and it has a molecular weight of approximately 397.48 g/mol. The presence of both hydrophobic (palmitic acid) and hydrophilic (phosphorylcholine) components allows PSGPC to interact with biological membranes effectively.

PSGPC has been identified as a ligand for scavenger receptors, particularly class B receptors such as CD36 and SR-BI. These receptors play critical roles in lipid metabolism, immune response, and cellular signaling pathways. PSGPC accumulates at sites of oxidative stress, suggesting its involvement in modulating inflammatory responses and cellular repair mechanisms .

Antioxidant Properties

Research indicates that PSGPC exhibits significant antioxidant activity. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in conditions such as neurodegenerative diseases, where oxidative stress is a contributing factor .

Therapeutic Applications

The unique properties of PSGPC make it a candidate for various therapeutic applications:

  • Neuroprotection : Due to its ability to mitigate oxidative stress, PSGPC may have potential in treating neurodegenerative disorders like Alzheimer's disease.
  • Cardiovascular Health : By modulating lipid metabolism and inflammatory responses, PSGPC could contribute to cardiovascular health management.
  • Drug Delivery Systems : PSGPC's amphiphilic nature allows it to be utilized in formulating lipid-based drug delivery systems, enhancing the bioavailability of therapeutic agents .

Case Studies

  • Oxidative Stress in Neurodegeneration :
    A study demonstrated that PSGPC treatment in neuronal cell cultures reduced markers of oxidative stress and improved cell viability under conditions mimicking neurodegeneration. The mechanism involved modulation of scavenger receptor activity, leading to enhanced cellular antioxidant defenses .
  • Lipid Metabolism :
    Another investigation highlighted the role of PSGPC in regulating lipid metabolism through its interaction with CD36 receptors. This interaction was linked to improved lipid profiles in animal models subjected to high-fat diets .

Data Tables

Study Focus Findings
Study 1NeuroprotectionPSGPC reduced oxidative stress markers in neuronal cultures.
Study 2Lipid MetabolismPSGPC improved lipid profiles via CD36 receptor modulation.
Study 3Drug DeliveryPSGPC enhanced bioavailability of encapsulated drugs in liposomal formulations.

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